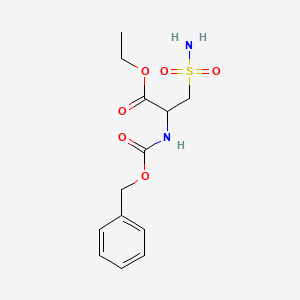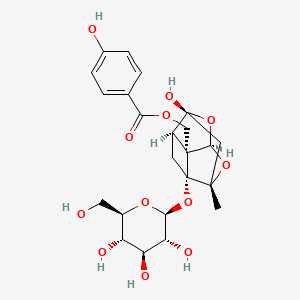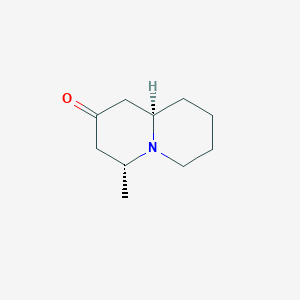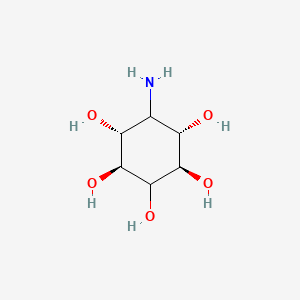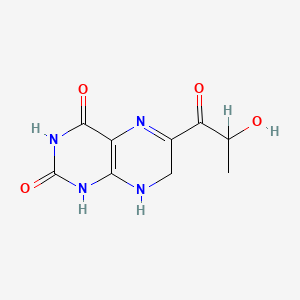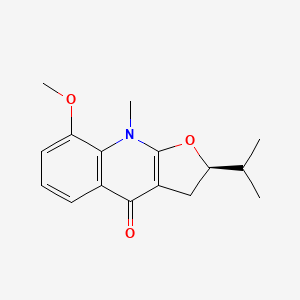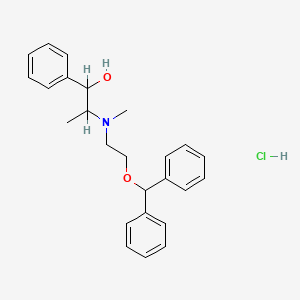
Mollicellin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mollicellin E is a member of the class of depsidones that is 11H-dibenzo[b,e][1,4]dioxepine substituted by a chloro group at position 2, hydroxy groups at positions 3 and 9, a methoxy group at position 8, methyl groups at positions 1 and 6, a 3-methylbut-2-enoyl group at position 7, an oxo group at position 11 and a formyl group at position 4. Isolated from Chaetomium brasiliense, it exhibits antimalarial and cytotoxic activities. It has a role as an antimalarial, an antineoplastic agent and a Chaetomium metabolite. It is an aldehyde, an aromatic ether, a member of depsidones, an enone, an organic heterotricyclic compound, a polyphenol, an organochlorine compound and an aromatic ketone.
Mollicellin e belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone). Mollicellin e is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, mollicellin e is primarily located in the membrane (predicted from logP).
Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
Mollicellin E, along with other mollicellins, has been studied for its antibacterial and antifungal properties. Stark et al. (1978) found that mollicellin E exhibits mutagenic and bactericidal activities against Salmonella typhimurium in the absence of microsomes (Stark et al., 1978). Additionally, mollicellins, including mollicellin E, have been identified for their cytotoxic and antibacterial activities against various pathogens and cancer cell lines. Ouyang et al. (2018) and Promgool et al. (2021) reported the isolation of mollicellins from endophytic fungi, exhibiting significant antibacterial and cytotoxic activities (Ouyang et al., 2018); (Promgool et al., 2021).
Antimalarial Activity
Mollicellin E has also been identified for its potential in antimalarial treatments. Khumkomkhet et al. (2009) isolated mollicellins from Chaetomium brasiliense, including mollicellin E, which showed antimalarial activity against Plasmodium falciparum (Khumkomkhet et al., 2009).
Cytotoxicity Against Cancer Cell Lines
Research by Li et al. (2008) and Zhao et al. (2021) indicates that mollicellin E, among other mollicellins, exhibits cytotoxicity against various human cancer cell lines, highlighting its potential use in cancer research and therapy (Li et al., 2008); (Zhao et al., 2021).
Propriétés
Numéro CAS |
68455-10-7 |
|---|---|
Nom du produit |
Mollicellin E |
Formule moléculaire |
C22H19ClO8 |
Poids moléculaire |
446.8 g/mol |
Nom IUPAC |
8-chloro-4,9-dihydroxy-3-methoxy-1,7-dimethyl-2-(3-methylbut-2-enoyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde |
InChI |
InChI=1S/C22H19ClO8/c1-8(2)6-12(25)13-10(4)18-21(17(27)20(13)29-5)31-22(28)14-9(3)15(23)16(26)11(7-24)19(14)30-18/h6-7,26-27H,1-5H3 |
Clé InChI |
JTGLZOMMRQOKBM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3C)C(=O)C=C(C)C)OC)O)OC2=O |
SMILES canonique |
CC1=C2C(=C(C(=C1Cl)O)C=O)OC3=C(C(=C(C(=C3C)C(=O)C=C(C)C)OC)O)OC2=O |
Autres numéros CAS |
68455-10-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B1207062.png)

